molecular formula C7H12ClN3OS B2457860 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hydrochloride CAS No. 1209588-09-9

3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hydrochloride

Cat. No.: B2457860
CAS No.: 1209588-09-9
M. Wt: 221.7
InChI Key: RBJBWNLKSLZWNY-UHFFFAOYSA-N
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Description

3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable acylating agent under controlled conditions. One common method involves the use of propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential use in developing new drugs with analgesic, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can bind to DNA or proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-amino-N-(4-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c1-5-4-12-7(9-5)10-6(11)2-3-8;/h4H,2-3,8H2,1H3,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJBWNLKSLZWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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